Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate
Description
Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate (CAS: Not explicitly provided; MFCD31619033 per ) is a substituted 1,2,4-triazole derivative characterized by a chloro group at position 3, a methoxycarbonylmethyl (-CH₂COOMe) substituent at position 1, and a methoxycarbonyl (-COOMe) group at position 3. This compound is part of a broader class of triazole-based molecules known for their versatility in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4/c1-14-4(12)3-11-5(6(13)15-2)9-7(8)10-11/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNALXWDKAJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate are compared below with related triazole derivatives and heterocyclic analogs. Key differences in substituents, reactivity, and applications are highlighted.
Structural Analogues in the 1,2,4-Triazole Family
Key Observations :
- Substituent Effects: The chloro and dual methoxycarbonyl groups in the target compound may confer steric hindrance and electronic effects distinct from amino- or bromo-substituted analogs. For example, the electron-withdrawing Cl and ester groups could reduce nucleophilicity compared to the amino-substituted derivative in .
- Commercial Status : Unlike the discontinued target compound, simpler analogs like Methyl 1H-1,2,4-triazole-5-carboxylate () remain accessible, facilitating their use as intermediates in drug discovery.
Heterocyclic Analogs with Functional Overlap
Key Observations :
- Heterocycle Diversity : Pyrazole and isoxazole derivatives () exhibit distinct reactivity profiles compared to triazoles. For instance, the pyrazole-based compound in incorporates a sulfanyl group, which may improve lipid solubility and membrane permeability.
- Biological Relevance : While the target triazole’s applications are unspecified, pyrazole and isoxazole derivatives are often explored for pesticidal or neurological activity due to their heteroatom-rich scaffolds.
Biological Activity
Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential pharmacological effects, synthesis methods, and comparisons with similar compounds.
- Molecular Formula : C₇H₈ClN₃O₄
- Molecular Weight : 233.61 g/mol
- Structure : The compound features a methyl ester functional group and a chloro substituent, which contribute to its unique properties among triazole derivatives.
Synthesis Methods
The synthesis of this compound typically involves several steps that may vary depending on the starting materials used. Common methods include reactions involving amidrazones and various anhydrides to form the desired triazole derivatives.
Antimicrobial Properties
Triazole derivatives are often studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains. For instance:
- Antibacterial Activity : Some triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Research on related triazole compounds indicates potential antitumor properties. For example, certain derivatives have been shown to induce apoptosis in cancer cells and trigger reactive oxygen species (ROS) production . Although direct studies on this compound are lacking, its structural similarities to known antitumor agents suggest it may possess similar efficacy.
Anti-inflammatory Effects
Studies evaluating the biological activity of various triazole derivatives have reported anti-inflammatory effects. Compounds in this class have been tested for their ability to influence cytokine release in peripheral blood mononuclear cells (PBMCs), showing low toxicity and significant biological potential .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 1H-1,2,4-triazole-3-carboxylate | Triazole ring with carboxylic acid | Precursor for antiviral agents |
| Methyl 4-amino-1H-1,2,4-triazole-3-carboxylate | Amino group substitution | Antimicrobial activity |
| 5-Chloro-methyl 1H-1,2,4-triazole | Chlorine substitution at different position | Potential herbicidal properties |
| Methyl 3-amino-1H-1,2,4-triazole | Amino group at position three | Enhanced biological activity |
The uniqueness of this compound lies in its specific substitution pattern and potential applications in both medicinal chemistry and agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
